(2s)-Hydroxy(4-nitrophenyl)ethanoic acid
Overview
Description
(2s)-Hydroxy(4-nitrophenyl)ethanoic acid is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a carboxylic acid group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid typically involves the nitration of phenylacetic acid derivatives followed by hydroxylation. One common method includes the nitration of phenylacetic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting 4-nitrophenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2s)-Hydroxy(4-nitrophenyl)ethanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-nitrophenylglyoxylic acid.
Reduction: Formation of (2s)-Hydroxy(4-aminophenyl)ethanoic acid.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
(2s)-Hydroxy(4-nitrophenyl)ethanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar structure but lacks the hydroxyl group.
4-Nitrophenylglyoxylic acid: Formed by the oxidation of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid.
(2s)-Hydroxy(4-aminophenyl)ethanoic acid: Formed by the reduction of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMJZVLXJDNZHG-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77977-72-1 | |
Record name | (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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